EUK-134

Beschreibung

Eigenschaften

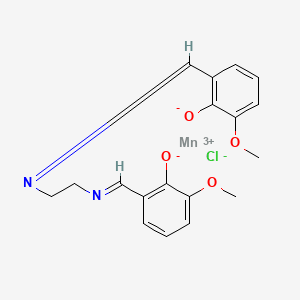

IUPAC Name |

manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZJJFWCXJDFOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClMnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021732 | |

| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81065-76-1 | |

| Record name | Ethylbisiminomethylguaiacol manganese chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EUK-134: A Technical Guide to its Superoxide Dismutase Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-134 is a synthetic, low-molecular-weight salen-manganese complex renowned for its potent dual superoxide dismutase (SOD) and catalase mimetic activities. This technical guide provides an in-depth analysis of EUK-134, focusing on its core mechanism as a catalytic scavenger of reactive oxygen species (ROS). The document details its chemical properties, enzymatic activities with available quantitative data, and its modulatory effects on key cellular signaling pathways implicated in oxidative stress-related pathologies. Furthermore, it offers comprehensive experimental protocols for the evaluation of its bioactivity and visualizations of its mechanism and signaling interactions to support further research and development.

Introduction

Reactive oxygen species (ROS), including the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism. While essential for cellular signaling at physiological concentrations, their overproduction leads to oxidative stress, a condition implicated in a wide array of pathologies, including neurodegenerative diseases, inflammation, cardiovascular disorders, and skin aging.[1][2] Cells possess endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to neutralize these harmful species. EUK-134 is a synthetic molecule designed to mimic the function of these crucial enzymes, offering a therapeutic strategy to combat oxidative stress.[3][4] Its catalytic nature allows a single molecule to neutralize numerous ROS molecules, making it a highly efficient antioxidant.[3]

Chemical Properties

EUK-134 is a chloro[2,2'-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[6-methoxyphenolato-κO]]]-manganese complex. Its structure is centered around a manganese ion, which is crucial for its catalytic activity.

| Property | Value |

| Chemical Formula | C₁₈H₁₈ClMnN₂O₄ |

| Molecular Weight | 416.74 g/mol |

| CAS Number | 81065-76-1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Superoxide Dismutase and Catalase Mimetic Activity

EUK-134 exhibits a dual enzymatic function, first converting superoxide radicals into hydrogen peroxide, and subsequently decomposing hydrogen peroxide into water and oxygen. This two-step process completely neutralizes the primary drivers of cellular oxidative stress.

Quantitative Analysis of Enzymatic Activity

The following table summarizes the available quantitative data on the enzymatic activity of EUK-134 and related compounds.

| Parameter | Compound | Value | Method |

| Catalase Activity (Initial Rate) | EUK-134 | 234 µM/min | Measurement of H₂O₂ consumption |

| Catalytic Rate Constant (kcat) for H₂O₂ Dismutation | EUK-8* | 13.5 M⁻¹s⁻¹ | Clark oxygen electrode |

| SOD Mimetic Activity (IC₅₀) | EUK-134 | Data not available in searched literature | McCord-Fridovich assay is a suitable method |

*EUK-8 is a structurally related salen-manganese complex, and its kcat value provides an estimate of the catalytic efficiency for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of EUK-134.

Superoxide Dismutase (SOD) Mimetic Activity Assay (McCord-Fridovich Method)

This assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by the xanthine/xanthine oxidase system.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

Xanthine (10 mM)

-

Nitroblue tetrazolium (NBT, 2.24 mM)

-

Xanthine oxidase solution

-

EUK-134 solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, xanthine, and NBT.

-

Add varying concentrations of EUK-134 to the respective wells.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 560 nm at regular intervals for a set period.

-

The percentage of inhibition of NBT reduction is calculated relative to a control without EUK-134.

-

The IC₅₀ value, the concentration of EUK-134 that causes 50% inhibition, can then be determined.

Catalase Mimetic Activity Assay

This assay measures the decomposition of hydrogen peroxide by monitoring the decrease in absorbance at 240 nm.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂, 10 mM)

-

EUK-134 solutions of varying concentrations

-

UV-Vis spectrophotometer

Procedure:

-

In a quartz cuvette, prepare a solution of H₂O₂ in potassium phosphate buffer.

-

Place the cuvette in the spectrophotometer and record the initial absorbance at 240 nm.

-

Add a known concentration of EUK-134 to the cuvette and immediately start recording the absorbance decrease over time.

-

The rate of H₂O₂ decomposition can be calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law.

Western Blot Analysis for MAPK and p53 Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

-

Cell culture reagents

-

EUK-134

-

Oxidative stress inducer (e.g., H₂O₂, UV radiation)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-p-p38, anti-p-JNK, anti-p-p53)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with EUK-134 for a specified time before inducing oxidative stress.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by EUK-134

EUK-134's ability to scavenge ROS has significant downstream effects on cellular signaling pathways that are sensitive to the redox state of the cell.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is a known activator of the MAPK signaling cascades, including the ERK, JNK, and p38 pathways, which are involved in cell proliferation, differentiation, and apoptosis. By reducing ROS levels, EUK-134 has been shown to inhibit the phosphorylation and subsequent activation of ERK, JNK, and p38.

p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is modulated by post-translational modifications, including phosphorylation, in response to cellular stress. EUK-134 has been observed to inhibit the phosphorylation of p53, which can prevent the initiation of apoptosis. This is likely an indirect effect of mitigating the upstream oxidative stress that would otherwise trigger p53 activation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response. Its activation is triggered by various stimuli, including ROS. By reducing oxidative stress, EUK-134 can lead to a decrease in the expression and activity of NF-κB, thereby exerting anti-inflammatory effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of the synthetic superoxide dismutase/catalase mimetic EUK-134 to compensate for seasonal antioxidant deficiency by reducing pre-existing lipid peroxides at the human skin surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase with Neuroprotective and Cytoprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-134 is a synthetic, salen-manganese complex that has garnered significant attention within the scientific community for its potent dual mimetic activities of two critical antioxidant enzymes: superoxide dismutase (SOD) and catalase. This low molecular weight compound catalytically scavenges reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress and its downstream deleterious effects. This technical guide provides a comprehensive overview of the core catalase mimetic properties of EUK-134, including quantitative data on its enzymatic activity, detailed experimental protocols for its assessment, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of EUK-134 in a range of oxidative stress-related pathologies.

Introduction

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS are generated as byproducts of cellular metabolism and play crucial roles in cell signaling and homeostasis. However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to a state of oxidative stress. Oxidative stress is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, inflammation, and aging.

Cells have evolved sophisticated enzymatic and non-enzymatic antioxidant defense systems to counteract the damaging effects of ROS. Superoxide dismutases are a class of enzymes that catalyze the dismutation of the superoxide anion into oxygen and hydrogen peroxide. Subsequently, catalase and other peroxidases are responsible for the detoxification of hydrogen peroxide into water and oxygen.

EUK-134 emerges as a promising therapeutic agent due to its ability to mimic the functions of both SOD and catalase in a single, stable molecule.[1] Its synthetic nature offers potential advantages over native enzymes, including better stability, bioavailability, and the ability to cross cellular membranes.[1] This guide will delve into the technical aspects of EUK-134's catalase mimetic activity, providing the necessary information for its scientific evaluation and application.

Quantitative Data on Catalase and SOD Mimetic Activities

The efficacy of EUK-134 as a catalytic antioxidant is underscored by its measurable enzymatic activities. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Method | Reference |

| Initial Rate of H₂O₂ Consumption | 234 µM/min | Spectrophotometric assay monitoring H₂O₂ decomposition | (Abcam) |

| Parameter | Observation | Method | Reference |

| SOD Mimetic Activity | Potent SOD mimetic activity has been consistently reported. | McCord-Fridovich assay, NBT reduction assay, WST-1 assay | [2][3] |

| IC₅₀ | While a specific IC₅₀ value is not consistently reported across the literature, its potent activity is widely acknowledged. | Various SOD activity assays | [4] |

Experimental Protocols

This section provides detailed methodologies for the assessment of EUK-134's catalase and SOD mimetic activities, as well as for investigating its effects on cellular signaling pathways.

Catalase Mimetic Activity Assay

The catalase mimetic activity of EUK-134 can be determined by monitoring the decomposition of hydrogen peroxide. A common and reliable method is the spectrophotometric assay based on the decrease in absorbance of H₂O₂ at 240 nm.

Principle: Catalase and its mimetics catalyze the breakdown of hydrogen peroxide into water and oxygen. The disappearance of H₂O₂ can be directly measured by the decrease in its absorbance at 240 nm.

Materials:

-

EUK-134

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

50 mM Potassium Phosphate Buffer (pH 7.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.0).

-

Prepare a fresh solution of hydrogen peroxide (e.g., 10 mM) in the phosphate buffer immediately before use. The exact concentration should be verified by measuring its absorbance at 240 nm (molar extinction coefficient for H₂O₂ is 43.6 M⁻¹cm⁻¹).

-

Prepare a stock solution of EUK-134 in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the phosphate buffer.

-

-

Assay Performance:

-

Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at 25°C.

-

To a quartz cuvette, add the phosphate buffer and the hydrogen peroxide solution to a final volume of 3 mL.

-

Initiate the reaction by adding a small volume of the EUK-134 solution to the cuvette.

-

Immediately start recording the decrease in absorbance at 240 nm over a set period (e.g., 1-5 minutes).

-

The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law.

-

Calculation: The catalase activity is expressed as the rate of H₂O₂ decomposition (µmol/min) per unit of EUK-134.

Superoxide Dismutase (SOD) Mimetic Activity Assay

The SOD mimetic activity of EUK-134 can be assessed using various indirect methods that involve the generation of superoxide radicals and a detection system that competes with the SOD mimetic for these radicals. The Nitroblue Tetrazolium (NBT) reduction assay is a widely used method.

Principle: Superoxide anions, generated by a source such as the xanthine/xanthine oxidase system, reduce NBT to a blue formazan product that can be measured spectrophotometrically. In the presence of an SOD mimetic like EUK-134, the superoxide anions are dismutated, leading to a decrease in the rate of formazan formation.

Materials:

-

EUK-134

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.8)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.8).

-

Prepare stock solutions of xanthine, NBT, and EUK-134 in the appropriate buffer.

-

Prepare a solution of xanthine oxidase in buffer immediately before use.

-

-

Assay Performance (in a 96-well plate format):

-

To each well, add the phosphate buffer, xanthine, and NBT.

-

Add varying concentrations of EUK-134 to the sample wells. For the control well (no SOD activity), add the buffer or solvent used for EUK-134.

-

Initiate the reaction by adding xanthine oxidase to all wells.

-

Incubate the plate at room temperature for a specific time (e.g., 20-30 minutes).

-

Measure the absorbance of the formazan product at a wavelength of approximately 560 nm.

-

Calculation: The percentage inhibition of NBT reduction is calculated for each concentration of EUK-134. The IC₅₀ value (the concentration of EUK-134 that causes 50% inhibition of NBT reduction) can then be determined from a dose-response curve.

Western Blot Analysis of MAPK and p53 Phosphorylation

To investigate the effect of EUK-134 on cellular signaling pathways, Western blotting can be employed to detect changes in the phosphorylation status of key proteins like MAPKs and p53.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins and their phosphorylated forms.

Materials:

-

Cell culture reagents

-

EUK-134

-

Stimulus to induce oxidative stress (e.g., H₂O₂, UV radiation)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, p38, JNK, and p53)

-

Secondary antibodies (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of EUK-134 for a specified time.

-

Induce oxidative stress by adding a stimulus (e.g., H₂O₂).

-

Include appropriate control groups (untreated, stimulus only).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

-

Data Analysis: The band intensities are quantified using densitometry software. The level of phosphorylated protein is typically expressed as a ratio to the total protein level.

Signaling Pathways Modulated by EUK-134

EUK-134's ability to scavenge ROS has significant implications for cellular signaling pathways that are sensitive to redox state. Key pathways modulated by EUK-134 include the Mitogen-Activated Protein Kinase (MAPK) and the p53 signaling pathways.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to a variety of extracellular stimuli, including oxidative stress. ROS can lead to the activation of these pathways, which in turn can regulate cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that EUK-134 can inhibit the phosphorylation and activation of ERK, JNK, and p38 MAPK in response to oxidative insults.

References

EUK-134: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-134 is a synthetic small molecule that has garnered significant attention in the scientific community for its potent antioxidant properties, acting as a mimetic of both superoxide dismutase (SOD) and catalase. This technical guide provides an in-depth overview of the chemical structure and synthesis of EUK-134. Furthermore, it delves into its mechanism of action, summarizing key quantitative data and outlining its interaction with critical signaling pathways. Detailed experimental protocols for its synthesis are also provided to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Structure

EUK-134 is a manganese-salen complex, a class of compounds known for their catalytic antioxidant activities.[1][2] Its precise chemical identity is defined by the following parameters:

-

IUPAC Name: chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[6-methoxyphenolato-κO]]]-manganese[2][3][4]

-

CAS Number: 81065-76-1

-

Molecular Formula: C₁₈H₁₈ClMnN₂O₄

-

Molecular Weight: 416.74 g/mol

The core of the EUK-134 molecule is a salen ligand, which is a tetradentate C₂-symmetric ligand derived from the condensation of a salicylaldehyde derivative and a diamine. In the case of EUK-134, the salen ligand is substituted with methoxy groups on the salicylaldehyde rings, which is a key structural feature. This ligand chelates a central manganese (Mn) ion, which is crucial for its catalytic activity. The manganese ion can cycle between its Mn(II) and Mn(III) oxidation states, enabling it to catalytically dismutate superoxide radicals and decompose hydrogen peroxide.

Synthesis of EUK-134

The synthesis of EUK-134 is a two-step process that first involves the preparation of the salen ligand, followed by the complexation of this ligand with a manganese salt. The following is a representative experimental protocol based on general methods for the synthesis of salen-manganese complexes.

Experimental Protocol: Synthesis of the Salen Ligand (N,N'-bis(3-methoxysalicylidene)ethylenediamine)

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Ethylenediamine

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask, dissolve o-vanillin (2 equivalents) in a minimal amount of absolute ethanol with gentle warming.

-

In a separate beaker, dilute ethylenediamine (1 equivalent) in a small volume of absolute ethanol.

-

Slowly add the ethanolic solution of ethylenediamine dropwise to the stirring solution of o-vanillin at room temperature.

-

Upon addition, a yellow precipitate of the salen ligand should form.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the resulting Schiff base ligand under vacuum.

Experimental Protocol: Synthesis of EUK-134 (Manganese Complexation)

Materials:

-

N,N'-bis(3-methoxysalicylidene)ethylenediamine (salen ligand from step 2.1)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) or Manganese(II) chloride (MnCl₂)

-

Dimethylformamide (DMF) or Ethanol

-

Air or an oxidizing agent (e.g., hydrogen peroxide)

Procedure:

-

Suspend the synthesized salen ligand (1 equivalent) in a suitable solvent such as DMF or ethanol in a round-bottom flask.

-

Add a solution of the manganese(II) salt (1 equivalent) in the same solvent to the ligand suspension.

-

Heat the reaction mixture to reflux and stir for several hours. During this time, the color of the mixture should change, indicating the formation of the manganese complex.

-

To facilitate the oxidation of Mn(II) to the active Mn(III) state, either bubble air through the reaction mixture or add a mild oxidizing agent.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

The EUK-134 complex may precipitate out of the solution upon cooling or may require the addition of a non-solvent or concentration of the solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the product with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove impurities.

-

Dry the final EUK-134 product, a dark brown powder, under vacuum.

Quantitative Data on Biological Activity

EUK-134 has demonstrated significant antioxidant and cytoprotective effects in a variety of in vitro and in vivo models. The following table summarizes key quantitative data from published studies.

| Parameter | Model System | Result | Reference |

| Catalase Mimetic Activity | In vitro | Consumes hydrogen peroxide at an initial rate of 234 µM/min. | |

| Catalase Mimetic Activity | Human dermal fibroblasts | 80 µM of EUK-134 is as protective as 290 units/ml of bovine liver catalase. | |

| Neuroprotection | Rat stroke model (middle cerebral artery occlusion) | A 2.5 mg/kg dose reduced infarct volume by approximately 90%. | |

| Neuroprotection | Rat model of kainate-induced seizures | Significantly reduced neuronal damage in the CA1 (22% damage vs. 52% in control), CA3 (7% damage vs. 37% in control), and piriform cortex (14% damage vs. 45% in control). | |

| Renal Protection | Rat model of ischemia-reperfusion | A single 0.2 mg/kg intravenous injection significantly improved renal function recovery. |

Signaling Pathways and Mechanism of Action

EUK-134 exerts its protective effects primarily by scavenging reactive oxygen species (ROS), thereby modulating downstream signaling pathways that are activated by oxidative stress. A key pathway inhibited by EUK-134 is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Oxidative stress, for instance that induced by UVB radiation or other cellular insults, leads to the activation of the MAPK pathways, including ERK, JNK, and p38. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. The accumulation of phosphorylated p53 can trigger apoptosis or cell cycle arrest. By reducing the upstream oxidative stress, EUK-134 prevents the activation of the MAPK cascade, leading to a decrease in p53 phosphorylation and accumulation, and ultimately promoting cell survival.

Furthermore, EUK-134 has been shown to reduce the expression of the pro-inflammatory transcription factor NF-κB.

Conclusion

EUK-134 is a well-characterized salen-manganese complex with potent, catalytically-driven antioxidant properties. Its synthesis is achievable through a straightforward two-step process, making it an accessible tool for research. The quantitative data robustly support its efficacy in mitigating oxidative stress in various biological models. Its mechanism of action, primarily through the inhibition of the MAPK and NF-κB signaling pathways, provides a clear rationale for its protective effects. This comprehensive guide serves as a valuable resource for researchers and professionals in drug development, providing the foundational knowledge necessary for the continued investigation and potential therapeutic application of EUK-134.

References

- 1. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of H2O2-induced mitogen-activated protein kinases activation and cell death in SK-N-MC cells by EUK134, a salen derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

EUK-134: A Synthetic Catalyst Against Cellular Oxidation

An In-depth Technical Guide on the Cytoprotective Effects of EUK-134 Against Oxidative Stress

Introduction

EUK-134 is a synthetic, low-molecular-weight salen-manganese complex renowned for its potent antioxidant properties.[1] Structurally, it mimics the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] This dual functionality allows EUK-134 to catalytically neutralize a broad spectrum of reactive oxygen species (ROS), positioning it as a significant therapeutic candidate for pathologies rooted in oxidative stress.[1][3] Unlike stoichiometric antioxidants that are consumed in the process of neutralizing a free radical, EUK-134's catalytic nature allows a single molecule to neutralize numerous ROS molecules, making it highly efficient. This guide provides a comprehensive overview of the cytoprotective mechanisms of EUK-134, detailing its impact on cellular signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its efficacy.

Core Mechanism of Action: A Two-Step ROS Neutralization

EUK-134's primary protective effect stems from its ability to catalytically scavenge harmful ROS. This process involves a two-step reaction that detoxifies the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), two of the most prevalent and damaging ROS in biological systems.

-

Superoxide Dismutase (SOD) Mimetic Activity: EUK-134 first catalyzes the dismutation of the superoxide radical into hydrogen peroxide and oxygen.

-

Catalase Mimetic Activity: The hydrogen peroxide generated in the first step is then converted into harmless water and oxygen.

This coordinated, self-regenerating cycle effectively prevents the formation of highly reactive hydroxyl radicals and peroxynitrite, thus averting widespread damage to lipids, proteins, and DNA.

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, EUK-134 exerts its cytoprotective effects by modulating key signaling pathways that are often dysregulated by oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) and p53 Signaling

In response to stressors like UVB radiation, oxidative damage to cell membranes can trigger the activation of MAPK pathways, including ERK, JNK, and p38. These kinases, in turn, phosphorylate and stabilize the tumor suppressor protein p53. While p53 is crucial for DNA repair and apoptosis of damaged cells, its prolonged accumulation can lead to excessive cell death.

Studies have shown that pre-treatment with EUK-134 inhibits the UVB-induced activation of the ERK, JNK, and p38 MAPK pathways. By directly protecting the cell membrane from oxidative damage, EUK-134 prevents the initiation of this signaling cascade, leading to a significant reduction in p53 accumulation and N-terminal phosphorylation, which ultimately results in increased cell survival.

NF-κB and AP-1 Signaling

In models of kainate-induced excitotoxicity, oxidative stress leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These factors orchestrate inflammatory responses and can contribute to neuronal cell death. Pre-treatment with EUK-134 has been demonstrated to cause a highly significant reduction in the binding activity of both NF-κB and AP-1 in the limbic structures of rats following kainate-induced seizures. This suggests that by mitigating the initial oxidative burst, EUK-134 prevents the downstream activation of these pro-inflammatory and pro-apoptotic transcription factors.

Mitochondrial Protection

Mitochondria are primary sites of ROS production and are also highly vulnerable to oxidative damage. Oxidative stress can lead to mitochondrial membrane potential depolarization, compromised mitochondrial function, and the initiation of apoptosis. EUK-134 has been shown to be a "mitoprotective" antioxidant. In H9C2 cardiac cells, EUK-134 pretreatment prevented hypertrophy-induced reductions in mitochondrial membrane potential and decreased mitochondrial superoxide production. It also prevents mitochondrial network fragmentation induced by amyloid-β oligomers in neurons.

Quantitative Data on Cytoprotective Effects

The efficacy of EUK-134 has been quantified across various experimental models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of EUK-134

| Model System | Oxidative Insult | EUK-134 Treatment | Outcome Measure | Result | Citation |

| Rat Hippocampus (in vivo) | Kainic Acid (KA) | Pre-treatment | Neuronal Damage (CA1) | 57% reduction (from 52% to 22% damaged neurons) | |

| Rat Hippocampus (in vivo) | Kainic Acid (KA) | Pre-treatment | Neuronal Damage (CA3) | 81% reduction (from 37% to 7% damaged neurons) | |

| Rat Piriform Cortex (in vivo) | Kainic Acid (KA) | Pre-treatment | Neuronal Damage (Piriform Cortex) | 69% reduction (from 45% to 14% damaged neurons) | |

| Rat Brain (in vivo) | D-Galactose | 5 mg/kg daily for 42 days | Malondialdehyde (MDA) Level | Significant decrease in hippocampus and prefrontal cortex | |

| Rat Brain (in vivo) | D-Galactose | 5 mg/kg daily for 42 days | SOD & Catalase Activity | Significant increase in hippocampus and prefrontal cortex |

Table 2: Effects of EUK-134 on Oxidative Stress Markers

| Model System | Oxidative Insult | EUK-134 Treatment | Outcome Measure | Result | Citation |

| Rat Limbic System (in vivo) | Kainic Acid (KA) | Pre-treatment | Protein Nitration | Highly significant reduction | |

| Human Skin (in vivo) | UVA Radiation (1 J/cm²) | Topical application (pre- or post-UVA) | Lipid Peroxides | Significant dose-dependent reduction | |

| Rat Diaphragm (in vivo) | Monocrotaline-induced PH | 3 mg/kg daily for 4 weeks | GSSG (Oxidized Glutathione) | Prevented ~twofold increase | |

| Rat Diaphragm (in vivo) | Monocrotaline-induced PH | 3 mg/kg daily for 4 weeks | GSH:GSSG Ratio | Prevented marked decrease | |

| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Myocardial Lipid Peroxidation | Significant reduction | |

| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Protein Carbonyl Content | Significant reduction |

Table 3: Cardioprotective and Renoprotective Effects of EUK-134

| Model System | Oxidative Insult | EUK-134 Treatment | Outcome Measure | Result | Citation |

| Rat Kidneys (in vivo) | Ischemia-Reperfusion (75 min) | 0.2 mg/kg IV before reperfusion | Renal Function Recovery | Significantly better recovery over 1 week | |

| Rat Kidneys (in vivo) | Ischemia-Reperfusion (30-45 min) | 0.2 mg/kg IV before reperfusion | Glomerular Filtration Rate | Significantly improved GFR | |

| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Cell Hypertrophy | Effective prevention of hypertrophic changes | |

| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Mitochondrial Membrane Potential | Reversed reduction |

Detailed Experimental Protocols

The following sections provide methodologies for key experiments cited in the literature to assess the cytoprotective effects of EUK-134.

In Vivo Model: Kainate-Induced Excitotoxicity in Rats

-

Objective: To assess the neuroprotective effect of EUK-134 against seizure-induced oxidative stress and neuronal damage.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

EUK-134 Administration: Rats are pre-treated with EUK-134 (e.g., subcutaneously) or a vehicle control.

-

Induction of Seizures: Kainic acid (KA) is administered systemically (e.g., 10-12 mg/kg, i.p.) to induce seizure activity. Seizure onset, intensity, and duration are monitored.

-

Tissue Collection: At a defined time point post-seizure (e.g., 24-48 hours), animals are euthanized, and brains are collected.

-

Histological Analysis: Brains are fixed, sectioned, and stained with Hematoxylin/Eosin (H&E). Neuronal damage is quantified by counting eosinophilic neurons with condensed nuclei in specific regions (e.g., hippocampal fields CA1, CA3, and piriform cortex).

-

Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress (protein nitration, lipid peroxidation) and activation of signaling pathways (NF-κB and AP-1 binding activity via electrophoretic mobility shift assay - EMSA).

-

In Vivo Model: Renal Ischemia-Reperfusion Injury in Rats

-

Objective: To evaluate the ability of EUK-134 to protect kidneys from damage caused by a temporary loss of blood flow followed by reperfusion.

-

Animal Model: Uninephrectomized male Wistar rats.

-

Procedure:

-

Surgical Preparation: Animals undergo uninephrectomy (removal of one kidney) to ensure the functional output of the remaining kidney is solely measured.

-

Ischemia Induction: The renal artery of the remaining kidney is clamped for a specific duration (e.g., 30, 45, 60, or 75 minutes).

-

EUK-134 Administration: EUK-134 (e.g., 0.2 mg/kg) or vehicle is administered via a single intravenous injection just before the clamp is released (reperfusion).

-

Functional Assessment: Renal function is assessed at various time points post-reperfusion. Glomerular Filtration Rate (GFR) is measured acutely (e.g., 2 hours post-ischemia) using markers like EDTA 51Cr. Longer-term recovery is monitored by measuring serum creatinine and blood urea nitrogen (BUN) for up to a week.

-

Cell-Based Assay: Mitochondrial Superoxide Measurement

-

Objective: To quantify the effect of EUK-134 on mitochondrial ROS production in cultured cells.

-

Cell Line: H9C2 cardiomyocytes, ARPE-19 cells, or primary neurons.

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured under standard conditions. For experiments, cells are pre-treated with EUK-134 (e.g., 10 µM) for a specified time before being exposed to an oxidative stressor (e.g., phenylephrine, sodium iodate, H₂O₂).

-

MitoSOX Red Staining: Cells are incubated with MitoSOX Red reagent (a fluorescent probe that specifically detects mitochondrial superoxide) according to the manufacturer's protocol.

-

Quantification: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates higher levels of mitochondrial superoxide. The data is typically normalized to the control group.

-

Conclusion

EUK-134 stands out as a powerful cytoprotective agent against oxidative stress due to its catalytic and dual-enzyme mimetic action. Its ability to directly neutralize key ROS, coupled with its capacity to suppress detrimental signaling cascades like the MAPK and NF-κB pathways, provides a multi-pronged defense for cells under oxidative assault. Furthermore, its demonstrated efficacy in protecting mitochondria highlights its potential to preserve cellular energy production and prevent apoptosis. The quantitative data from diverse in vivo and in vitro models consistently underscore its ability to enhance cell survival, reduce tissue damage, and restore physiological function in the face of oxidative insults. The detailed protocols provided herein serve as a foundation for future research aimed at further elucidating its mechanisms and exploring its therapeutic applications in a wide range of oxidative stress-related diseases.

References

- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Superoxide dismutase/catalase mimetic EUK-134 prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension | PLOS One [journals.plos.org]

EUK-134: A Technical Guide to its Role in Mitigating Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A central element of this dysfunction is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, damage to mitochondrial components, and ultimately, cell death. EUK-134, a synthetic salen-manganese complex, has emerged as a promising therapeutic agent due to its potent superoxide dismutase (SOD) and catalase mimetic activities. This technical guide provides an in-depth overview of the core mechanisms by which EUK-134 mitigates mitochondrial dysfunction, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: A Dual-Enzyme Mimetic

EUK-134 is a low-molecular-weight synthetic scavenger of ROS. Its primary mechanism of action lies in its ability to mimic the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase and catalase.[1] This dual functionality allows EUK-134 to catalytically neutralize two major ROS, the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), in a cyclical manner.

The process begins with the dismutation of the superoxide radical into hydrogen peroxide and oxygen. Subsequently, the catalase-like activity of EUK-134 facilitates the decomposition of hydrogen peroxide into water and oxygen. This two-step process effectively detoxifies the cellular environment from the harmful effects of these reactive species.

Quantitative Effects on Mitochondrial Parameters

The efficacy of EUK-134 in preserving mitochondrial integrity under conditions of oxidative stress has been quantified in various studies. The following table summarizes key findings from a study on H9C2 cardiomyocytes where hypertrophy and mitochondrial dysfunction were induced by phenylephrine (PE).

| Parameter | Condition | Treatment | Result | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | PE-induced hypertrophy | 10 µM EUK-134 | Reversed the PE-induced reduction in ΔΨm | [2] |

| Mitochondrial Superoxide Levels | PE-induced hypertrophy | 10 µM EUK-134 | Significantly reduced the PE-induced increase in mitochondrial superoxide | [2][3] |

| Mitochondria-specific Antioxidant Expression (Peroxiredoxin-3) | PE-induced hypertrophy | 10 µM EUK-134 | Prevented the PE-induced reduction in Peroxiredoxin-3 levels | [3] |

Signaling Pathways Modulated by EUK-134

EUK-134 exerts its protective effects not only by direct ROS scavenging but also by modulating key signaling pathways implicated in cellular stress and apoptosis.

MAPK/p53 Signaling Pathway

Under conditions of oxidative stress, the mitogen-activated protein kinase (MAPK) signaling cascade is often activated, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then trigger a cascade of events leading to apoptosis. EUK-134 has been shown to inhibit the phosphorylation of key MAPK members (ERK, p38, JNK), thereby preventing the downstream activation of p53 and the expression of pro-apoptotic genes like Bax.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is another transcription factor that plays a critical role in the cellular response to oxidative stress. Increased ROS levels can lead to the activation of NF-κB, which in turn can promote the expression of pro-inflammatory and pro-apoptotic genes. Studies have demonstrated that EUK-134 treatment can prevent the activation of NF-κB in response to oxidative insults.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the efficacy of EUK-134 in mitigating mitochondrial dysfunction in a cell culture model. The example provided is based on the use of H9c2 cardiomyocytes, a commonly used cell line for cardiovascular research.

Induction of Mitochondrial Dysfunction and EUK-134 Treatment

This protocol describes the induction of hypertrophy and associated mitochondrial dysfunction in H9c2 cells using phenylephrine (PE) and subsequent treatment with EUK-134.

Materials:

-

H9c2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phenylephrine (PE)

-

EUK-134

-

6-well plates

Procedure:

-

Seed H9c2 cells in 6-well plates at a suitable density and allow them to adhere overnight.

-

The following day, pre-treat the cells with 10 µM EUK-134 for 1 hour.

-

After the pre-treatment, add 50 µM PE to the media to induce hypertrophy and mitochondrial dysfunction.

-

Incubate the cells for 48 hours.

-

Proceed with the assessment of mitochondrial parameters.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

JC-1 dye

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

After the 48-hour incubation with PE and EUK-134, remove the culture medium and wash the cells twice with warm PBS.

-

Prepare a 2 µM JC-1 working solution in the cell culture medium.

-

Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh culture medium to the wells.

-

Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.

-

Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.

Materials:

-

MitoSOX Red reagent

-

Hank's Buffered Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Following the 48-hour treatment period, remove the culture medium and wash the cells with warm HBSS.

-

Prepare a 5 µM MitoSOX Red working solution in HBSS.

-

Add the MitoSOX Red working solution to each well and incubate for 20 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with warm HBSS.

-

For fluorescence microscopy, add fresh HBSS to the wells and image immediately. For flow cytometry, trypsinize the cells, resuspend them in HBSS, and analyze.

-

The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.

Conclusion and Future Directions

EUK-134 demonstrates significant potential as a therapeutic agent for mitigating mitochondrial dysfunction across a spectrum of diseases. Its dual SOD and catalase mimetic activity allows for the efficient neutralization of key reactive oxygen species, thereby preserving mitochondrial integrity and function. Furthermore, its ability to modulate critical signaling pathways, such as the MAPK/p53 and NF-κB pathways, underscores its multifaceted protective effects.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of EUK-134 and other potential mitoprotective compounds. Future research should focus on further elucidating the downstream targets of EUK-134-mediated signaling and its long-term efficacy and safety in in vivo models of diseases characterized by mitochondrial dysfunction. The continued development of such targeted antioxidant therapies holds great promise for the treatment of a wide array of debilitating conditions.

References

EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-134 is a synthetic salen-manganese complex renowned for its potent superoxide dismutase (SOD) and catalase mimetic activities. By catalytically scavenging reactive oxygen species (ROS), EUK-134 serves as a powerful tool in the study and potential treatment of pathologies associated with oxidative stress. This technical guide provides a comprehensive overview of EUK-134's core mechanism of action and its modulatory effects on critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document summarizes key quantitative data, details experimental protocols for assessing EUK-134's activity, and provides visual representations of the involved signaling cascades to support further research and drug development endeavors.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, inflammation, and photoaging. EUK-134, a synthetic small molecule, mimics the enzymatic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual action allows for the efficient conversion of superoxide radicals to hydrogen peroxide, which is then further broken down into water and oxygen, thereby mitigating the damaging effects of oxidative stress. This guide delves into the molecular mechanisms through which EUK-134 exerts its cytoprotective effects, with a focus on its influence on key cellular signaling pathways.

Mechanism of Action: A Dual-Enzyme Mimetic

EUK-134's primary mechanism of action lies in its ability to catalytically scavenge ROS. It functions as a mimetic of both SOD and catalase, providing a two-step detoxification of superoxide radicals.

-

Superoxide Dismutase (SOD) Mimetic Activity: EUK-134 catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂). One study has quantified this activity, showing that EUK-134 consumes H₂O₂ at an initial rate of 234 μM/min.

This dual functionality makes EUK-134 a highly efficient antioxidant, as it neutralizes a key ROS and its potentially harmful byproduct.

Effects on Cellular Signaling Pathways

By reducing the cellular burden of ROS, EUK-134 significantly modulates several signaling pathways that are sensitive to the redox state of the cell.

Inhibition of the MAPK/p53 Apoptotic Pathway

Oxidative stress is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which play a central role in apoptosis. EUK-134 has been shown to inhibit the activation of several key MAPK pathways:

-

Extracellular signal-regulated kinase (ERK)

-

c-Jun N-terminal kinase (JNK)

-

p38 MAPK

Pre-treatment with EUK-134 inhibits the UVB- or H₂O₂-induced phosphorylation of these MAPKs in a dose-dependent manner.[1] This inhibition of MAPK signaling has downstream consequences for the tumor suppressor protein p53. By preventing the N-terminal phosphorylation of p53, EUK-134 leads to a reduction in its accumulation and stabilization.[1][2]

The modulation of the MAPK/p53 axis by EUK-134 directly impacts the expression of apoptosis-related proteins. Studies have demonstrated that EUK-134 treatment leads to:

-

Decreased expression of the pro-apoptotic protein Bax.

-

Increased expression of the anti-apoptotic protein Bcl-2.

This shift in the Bax/Bcl-2 ratio contributes to the observed increase in cell survival following oxidative insults.

Figure 1: EUK-134's inhibition of the MAPK/p53 apoptotic pathway.

Attenuation of the NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway. EUK-134 has been demonstrated to prevent the activation of NF-κB induced by oxidative stimuli. In a model of kainic acid-induced excitotoxicity, EUK-134 treatment prevented the 2- to 3-fold increase in NF-κB binding activity. This suggests that by reducing ROS levels, EUK-134 can mitigate the pro-inflammatory signaling mediated by NF-κB.

Figure 2: EUK-134's attenuation of the NF-κB inflammatory pathway.

Modulation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

The direct effect of EUK-134 on Nrf2 activation is not yet fully elucidated. However, evidence suggests that in pathological conditions where the Nrf2 response is impaired due to chronic oxidative stress, EUK-134 can restore the responsiveness of the Nrf2 pathway. For example, in fibroblasts from Friedreich's ataxia patients, where Nrf2 signaling is compromised, treatment with EUK-134 restored the ability of Nrf2 to translocate to the nucleus in response to an oxidative challenge. This suggests that by alleviating the background oxidative stress, EUK-134 can enable the proper functioning of the Nrf2-mediated antioxidant defense system.

Figure 3: EUK-134's potential role in modulating the Nrf2 pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the enzymatic activity of EUK-134 and its effects on cellular signaling components.

Table 1: Enzymatic Mimetic Activity of EUK-134

| Parameter | Value | Reference |

| Catalase Mimetic Activity | Consumes H₂O₂ at an initial rate of 234 μM/min | |

| SOD Mimetic Activity | Potent activity demonstrated, specific IC50 values not consistently reported |

Table 2: Effects of EUK-134 on Cellular Signaling Components

| Pathway | Target | Effect | Magnitude of Effect | Reference |

| MAPK | p-ERK, p-JNK, p-p38 | Inhibition | Dose-dependent decrease | |

| Apoptosis | Bax | Decreased expression | Qualitative decrease | |

| Bcl-2 | Increased expression | Qualitative increase | ||

| NF-κB | NF-κB DNA binding | Inhibition | Prevents 2- to 3-fold increase | |

| Nrf2 | Nrf2 nuclear translocation | Restoration | Restores responsiveness in impaired systems |

Detailed Experimental Protocols

Western Blot Analysis of Phosphorylated MAPK

This protocol is designed to assess the effect of EUK-134 on the phosphorylation status of MAPK proteins (ERK, JNK, p38).

Figure 4: Experimental workflow for Western blot analysis of phospho-MAPKs.

Materials:

-

Cell culture reagents

-

EUK-134

-

Oxidative stressor (e.g., H₂O₂, UVB light source)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total ERK, JNK, and p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with various concentrations of EUK-134 for a specified time, followed by exposure to an oxidative stressor.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the MAPK of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

EUK-134

-

Oxidative stressor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of EUK-134 concentrations, with and without the addition of an oxidative stressor. Include untreated control wells.

-

MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

EUK-134 stands out as a remarkable synthetic antioxidant with a dual mechanism of action that effectively mimics the endogenous enzymes SOD and catalase. Its ability to catalytically neutralize ROS translates into a significant modulatory effect on key cellular signaling pathways. By inhibiting the pro-apoptotic MAPK/p53 pathway and the pro-inflammatory NF-κB pathway, EUK-134 demonstrates a strong cytoprotective profile. Furthermore, its potential to restore the functionality of the Nrf2 antioxidant response system under conditions of chronic oxidative stress highlights its multifaceted therapeutic potential. The quantitative data and detailed protocols provided in this guide are intended to facilitate further investigation into the promising applications of EUK-134 in a wide range of research and clinical settings. Further studies are warranted to fully elucidate its interaction with the Nrf2 pathway and to establish a more comprehensive quantitative profile of its effects on various cellular targets.

References

EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase for In Vitro Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-134 is a synthetic salen-manganese complex that exhibits potent catalytic antioxidant activity, mimicking the functions of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual enzymatic activity allows EUK-134 to effectively scavenge reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are major contributors to oxidative stress-induced neuronal damage in a variety of neurodegenerative conditions. This guide provides a comprehensive overview of the in vitro applications of EUK-134 for neuroprotection, detailing its efficacy in various cell-based models, the experimental protocols used to assess its activity, and the underlying signaling pathways it modulates.

Data Presentation: Efficacy of EUK-134 in In Vitro Neuroprotection Models

The neuroprotective effects of EUK-134 have been demonstrated across a range of in vitro models that simulate the pathological conditions of neurodegenerative diseases. The following tables summarize the quantitative data from key studies, highlighting the compound's ability to mitigate oxidative stress, reduce excitotoxicity, and protect against amyloid-beta (Aβ) toxicity.

Table 1: Neuroprotection Against Oxidative Stress in SK-N-MC Human Neuroblastoma Cells

| Experimental Model | EUK-134 Concentration | Oxidative Insult | Key Outcome Measures | Results | Citation |

| SK-N-MC cells | 10, 25, 50 µM | 150 µM H₂O₂ or 20 µM Menadione for 24h | Cell Viability (MTT assay) | Dose-dependently increased cell viability against both insults. | [1] |

| SK-N-MC cells | 50 µM | 150 µM H₂O₂ or 20 µM Menadione for 24h | Intracellular GSH Levels | Restored GSH levels reduced by H₂O₂ and menadione. | |

| SK-N-MC cells | 50 µM | 150 µM H₂O₂ or 20 µM Menadione for 24h | Glutathione Peroxidase (GPx) Activity | Significantly restored GPx activity. | |

| SK-N-MC cells | 50 µM | 150 µM H₂O₂ for 24h | Caspase-3 Activation | Returned caspase-3 activation to control levels. | [2] |

| SK-N-MC cells | Not specified | H₂O₂ | MAPK Phosphorylation | Lowered elevated phosphorylation of MAPKs in a dose-dependent manner. |

Table 2: Neuroprotection in Other In Vitro Models

| Experimental Model | EUK-134 Concentration | Pathological Insult | Key Outcome Measures | Results | Citation |

| Organotypic hippocampal cultures | 25 µM | β-amyloid peptide | Neuronal Injury (LDH release, Propidium Iodide uptake) | Significantly protected from β-amyloid-induced neurotoxicity. | |

| ARPE-19 cells (retinal pigment epithelium) | Not specified | Sodium Iodate (NaIO₃) | Cell Viability, Apoptosis markers | Notably improved cell viability and inhibited apoptosis-related proteins (p-ERK, p-p38, p-JNK, p-p53, Bax, cleaved caspases). | |

| Kainate-induced excitotoxicity (in vivo, relevant context) | Not specified | Kainic Acid (KA) | Neuronal Damage in CA1, CA3, and piriform cortex | Significantly reduced neuronal damage. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the context of EUK-134's neuroprotective effects.

Cell Culture and Induction of Oxidative Stress in SK-N-MC Cells

-

Cell Line: Human neuroblastoma SK-N-MC cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: To induce oxidative stress, cells are treated with hydrogen peroxide (H₂O₂) at a concentration of 150 µM or menadione at 20 µM for 24 hours.

-

EUK-134 Treatment: Cells are pre-treated with EUK-134 (10, 25, or 50 µM) for a specified period (e.g., 1 hour) before the addition of the oxidative stressor.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of EUK-134 for 1 hour.

-

Introduce the neurotoxic agent (e.g., H₂O₂, menadione, or Aβ) and incubate for the desired duration (e.g., 24 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Measurement of Intracellular Glutathione (GSH) Levels

-

Procedure:

-

After treatment, cells are harvested and lysed.

-

The intracellular GSH concentration is determined using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay.

-

The absorbance is measured at 412 nm, and the GSH concentration is calculated based on a standard curve and normalized to the total protein content of the sample.

-

Western Blot Analysis for Signaling Proteins

-

Procedure:

-

Following experimental treatments, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, p-p38, p-JNK, p-p53, Bax, Bcl-2, NICD, HES1, Numb, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Signaling Pathways Modulated by EUK-134

EUK-134 exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival and apoptosis.

Inhibition of the Notch Signaling Pathway

In models of oxidative stress using SK-N-MC cells, EUK-134 has been shown to prevent the activation of the Notch signaling pathway. Reactive oxygen species (ROS) can lead to the downregulation of Numb, a negative regulator of Notch signaling. This allows for the cleavage and activation of the Notch receptor, leading to the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes like HES1, which in turn can promote p53-dependent apoptosis. EUK-134 pretreatment increases the level of Numb, thereby preventing Notch pathway activation and subsequent apoptosis.

Suppression of the MAPK/p53 Signaling Pathway

In a model of sodium iodate-induced retinal pigment epithelial cell apoptosis, EUK-134 was found to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways. Oxidative stress can lead to the phosphorylation and activation of MAPK family members, including ERK, p38, and JNK. These activated kinases can, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to the activation of the intrinsic apoptotic cascade involving caspase-9 and caspase-3. EUK-134 treatment was shown to inhibit the phosphorylation of ERK, p38, and JNK, thereby preventing the downstream activation of p53 and the apoptotic cascade.

Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of EUK-134 in an in vitro model of neurotoxicity.

Conclusion

EUK-134 has consistently demonstrated significant neuroprotective effects in a variety of in vitro models of neurodegeneration. Its ability to catalytically scavenge reactive oxygen species and modulate critical cell signaling pathways, such as the Notch and MAPK/p53 pathways, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the neuroprotective mechanisms of EUK-134 and to design robust experimental strategies for the evaluation of this and other antioxidant compounds. Future in vitro studies could further explore its efficacy in more complex models, such as co-cultures of neurons and glial cells or 3D organoid systems, to better recapitulate the intricate cellular interactions of the central nervous system.

References

- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of H2O2-induced mitogen-activated protein kinases activation and cell death in SK-N-MC cells by EUK134, a salen derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

EUK-134 in models of ischemia-reperfusion injury

An In-depth Technical Guide to EUK-134 in Models of Ischemia-Reperfusion Injury

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue.[1][2][3] This injury cascade is central to the pathophysiology of numerous critical conditions, including myocardial infarction, ischemic stroke, and acute kidney injury.[1][4] A primary driver of I/R injury is the massive burst of reactive oxygen species (ROS) during the reperfusion phase, which overwhelms endogenous antioxidant defenses and leads to widespread oxidative stress.

EUK-134 is a synthetic, low-molecular-weight salen-manganese complex designed to combat oxidative stress. It functions as a potent catalytic mimetic of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual activity allows EUK-134 to catalytically neutralize two key ROS, the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), making it a subject of significant interest in preclinical models of I/R injury. This guide provides a comprehensive technical overview of EUK-134's mechanism, its effects on cellular signaling, and its application in various experimental I/R models.

Core Mechanism of Action: A Two-Step Catalytic Cycle

EUK-134's protective effects are rooted in its ability to catalytically scavenge ROS. Unlike non-catalytic scavengers, it is not consumed in the reaction and can neutralize multiple ROS molecules. The process involves a two-step mechanism mimicking the sequential action of SOD and catalase.

-

Superoxide Dismutase (SOD) Mimetic Activity : EUK-134 first catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.

-

Catalase Mimetic Activity : The generated hydrogen peroxide, which can still be harmful, is then catalytically decomposed by EUK-134 into water and oxygen.

This coordinated, two-step detoxification of superoxide prevents the formation of more damaging species like the hydroxyl radical (•OH) via the Fenton reaction and peroxynitrite (ONOO⁻) from the reaction of superoxide with nitric oxide.

Modulation of Signaling Pathways in I/R Injury

The burst of ROS during reperfusion triggers a cascade of deleterious signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction. By neutralizing ROS at an early stage, EUK-134 effectively attenuates these downstream events.

-

Inhibition of Oxidative Damage : EUK-134 directly prevents macromolecular damage, including lipid peroxidation and protein nitration, which are hallmarks of oxidative stress in I/R injury.

-

Attenuation of Inflammatory Pathways : Oxidative stress is a potent activator of pro-inflammatory transcription factors like NF-κB. By reducing ROS, EUK-134 prevents the activation of NF-κB and the subsequent expression of inflammatory cytokines and adhesion molecules.

-

Suppression of MAPK Signaling : Stress-activated mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are implicated in UVB-induced cell damage and can be inhibited by EUK-134. This suggests a mechanism for reducing stress-induced apoptosis.

-

Regulation of Apoptosis : EUK-134 has been shown to modulate the expression of apoptosis-related genes. In vitro, it can decrease the expression of the pro-apoptotic gene p53 and enhance the expression of the anti-apoptotic gene Bcl-2, thereby promoting cell survival.

Experimental Protocols in I/R Models

EUK-134 has demonstrated significant protective effects in a variety of preclinical I/R models. The following sections detail the methodologies employed in key studies.

Renal Ischemia-Reperfusion Injury

Objective : To assess the ability of EUK-134 to protect rat kidneys from I/R-induced damage.

Experimental Protocol :

-

Animal Model : Male Wistar rats were used. A uninephrectomy (removal of one kidney) was performed to create a standardized model of renal insufficiency.

-

Ischemia Induction : The left renal artery was clamped for periods of 30, 45, 60, or 75 minutes to induce ischemia.

-

EUK-134 Administration : A single intravenous (IV) injection of EUK-134 at a dose of 0.2 mg/kg was administered just before the removal of the arterial clamp (unclamping).

-

Reperfusion : The clamp was removed to allow blood flow to return to the kidney.

-

Outcome Measures :

-